4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic Acid
Description
Properties
IUPAC Name |
4-[3-(5-ethylfuran-2-yl)propanoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-2-13-7-8-14(21-13)9-10-15(18)17-12-5-3-11(4-6-12)16(19)20/h3-8H,2,9-10H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHOGMSCPSKDKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676697 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic acid involves multiple steps, typically starting with the preparation of the furan ring. One common method includes the reaction of 5-ethyl-2-furyl with propanoic acid to form the intermediate compound. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final pharmaceutical-grade product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Biological Applications
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. Its mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins—lipid compounds that mediate inflammation and pain. By inhibiting COX enzymes, the compound reduces prostaglandin production, thereby alleviating pain and inflammation.
Potential in Drug Development
The compound is being explored for its potential as a non-steroidal anti-inflammatory drug (NSAID). Its structural characteristics allow for modifications that could enhance its efficacy and reduce side effects commonly associated with traditional NSAIDs.
Pharmaceutical Applications
4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic acid serves as an intermediate in the synthesis of other pharmaceutical compounds. Its versatility makes it a critical component in developing new therapeutic agents aimed at treating various inflammatory conditions.
Industrial Applications
In addition to its pharmaceutical uses, this compound is also employed in chemical manufacturing processes. It acts as an intermediate in synthesizing other valuable chemical products, highlighting its importance in industrial applications.
Case Study 1: Anti-inflammatory Activity
A study investigating the anti-inflammatory properties of this compound demonstrated its effectiveness in reducing inflammation in animal models. The study measured cytokine levels and observed a significant reduction in pro-inflammatory markers following treatment with the compound.
Case Study 2: Drug Formulation
Research focused on formulating a new NSAID based on this compound showed promising results in terms of efficacy and safety profiles compared to existing NSAIDs. The modified versions exhibited enhanced solubility and bioavailability, which are critical factors for therapeutic effectiveness.
Mechanism of Action
The mechanism of action of 4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation and pain. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound is compared to three structurally related benzoic acid derivatives (Table 1):
Key Observations :
- The ethyl-furyl group in the target compound likely increases lipophilicity (higher log P) compared to hydroxylated or sulfonated analogs, favoring membrane permeability .
- Thiazole-containing analogs (e.g., ) exhibit moderate log P values and demonstrated antimicrobial activity, suggesting that heterocyclic substituents enhance bioactivity .
Antimicrobial Activity
- 4-{[4’-Methyl-2’-(propanoylamino)-4,5’-bi-1,3-thiazol-2-yl]amino}benzoic Acid: Exhibits antimicrobial activity with MIC values against E. coli and S. aureus (quantitative data in Table 2 of ). Co-crystallized structures confirm binding to E.
Carcinogenicity
- Nitrofuran Derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide): Highly carcinogenic in rats, inducing bladder and renal pelvis carcinomas . The nitro group is critical for this activity.
- Target Compound: Lacks the nitro group, which may reduce carcinogenic risk. However, furan rings can form reactive metabolites; further toxicological studies are needed.
Metabolic Stability
- 4-(Sulfooxy)benzoic Acid : Identified as a metabolite with a distinct MS/MS fragmentation pattern (m/z 189, 153, 109) .
- Target Compound : The ethyl-furyl group may undergo cytochrome P450-mediated oxidation, but its metabolic pathway remains uncharacterized.
Mechanistic Insights from Structural Analogs
- DNA Gyrase Inhibition : Thiazole-containing analogs () bind to bacterial DNA gyrase via hydrophobic and hydrogen-bonding interactions. The furyl group in the target compound may adopt a different binding mode due to its smaller size and altered electronic properties.
- Hydrogen-Bonding Capacity: The hydroxyl group in 2-[3-(4-hydroxyphenyl)propanoylamino]benzoic acid enhances solubility but reduces membrane penetration compared to the ethyl-furyl substituent .
Biological Activity
4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic acid is a compound of interest due to its potential therapeutic applications. This article focuses on its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula, which includes a benzoic acid moiety linked to a propanoyl group and a 5-ethyl-2-furyl substituent. This unique structure suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate key biochemical pathways:
- Cyclooxygenase Inhibition : Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased prostaglandin synthesis, which is crucial in inflammatory responses.
- Arachidonic Acid Pathway : The compound may also affect the arachidonic acid pathway, further influencing inflammatory processes.
Antioxidant Activity
Compounds with furan moieties often exhibit antioxidant properties. This activity can protect cells from oxidative stress, contributing to neuroprotective effects in models of neurodegeneration .
Anti-inflammatory Properties
The inhibition of COX enzymes by structurally related compounds suggests that this compound may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally similar compounds:
- Neuroprotective Effects : A study on furan derivatives showed neuroprotective activity through modulation of signaling pathways involved in neuronal survival . This suggests that this compound may similarly protect against neurodegeneration.
- Anti-cancer Potential : Research has indicated that compounds with similar structures can exhibit antiproliferative effects on cancer cell lines. For instance, piperidine derivatives demonstrated significant antitumor activity in vitro and in vivo. This opens avenues for exploring the anti-cancer potential of the target compound.
- Inhibition Studies : In vitro studies have shown that certain benzoic acid derivatives can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. Although direct studies on the target compound are needed, these findings support its potential antimicrobial efficacy.
Tables of Biological Activity
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Piperidine derivatives | Inhibition of bacterial growth |
| Neuroprotective | Furan derivatives | Protection against oxidative stress |
| Anti-inflammatory | Benzoic acid derivatives | Decreased prostaglandin synthesis |
| Antioxidant | Furan-containing compounds | Reduction in oxidative damage |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic Acid, and how can intermediates be validated?
- Answer : Synthesis typically involves coupling 5-ethyl-2-furanpropanoic acid derivatives with 4-aminobenzoic acid via amidation. Key steps include activating the carboxylic acid (e.g., using HATU or EDC/NHS coupling reagents) and purifying intermediates via column chromatography. Validation requires ¹H/¹³C NMR to confirm amide bond formation and HPLC-MS to assess purity (>95%). Structural confirmation via FT-IR (amide I/II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹) is critical .
Q. How should researchers address solubility challenges during in vitro assays for this compound?
- Answer : Due to its amphiphilic nature, solubility can be optimized using DMSO for stock solutions (≤1% v/v in final assays). For aqueous buffers, co-solvents like PEG-400 or cyclodextrins may enhance solubility. Dynamic light scattering (DLS) should monitor aggregation in physiological buffers .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory biological activity data across cell-based assays?
- Answer : Contradictions may arise from cell-line-specific metabolic profiles or assay conditions. Standardize protocols by:
- Using isogenic cell lines to control genetic variability.
- Validating target engagement via SPR (surface plasmon resonance) or thermal shift assays .
- Cross-referencing with orthogonal assays (e.g., siRNA knockdown vs. pharmacological inhibition) .
Q. How can computational modeling predict the compound’s interaction with off-target enzymes?
- Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against structural homologs of the primary target. Use MD simulations (GROMACS) to assess binding stability (>100 ns trajectories). Validate predictions with kinetic inhibition assays (e.g., IC₅₀ shifts in enzyme activity) .
Q. What analytical techniques are suitable for detecting degradation products under varying storage conditions?
- Answer : Employ stability-indicating HPLC methods with photodiode array detection (PDA) to monitor degradation. Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-QTOF-MS can identify degradation pathways (e.g., hydrolysis of the amide bond) .
Methodological Best Practices
Q. How should researchers design dose-response studies to account for the compound’s pharmacokinetic variability?
- Answer : Use allometric scaling from in vitro IC₅₀ values to in vivo dosing. Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. Validate with microsampling LC-MS/MS in preclinical models .
Q. What are the critical parameters for optimizing chiral purity during synthesis?
- Answer : Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column). Use asymmetric catalysis (e.g., Evans oxazaborolidine) or enzymatic resolution (lipases) to enhance stereochemical control. Confirm configuration via X-ray crystallography or VCD (vibrational circular dichroism) .
Data Interpretation and Validation
Q. How can researchers differentiate between true target modulation and assay artifacts in high-throughput screening?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
